molecular formula C20H26O2 B3025749 17alpha-Hydroxy-19-norpregn-4-<wbr>en-20-yn-3-one-2,2,4,6,6,10-d6 CAS No. 2376036-05-2

17alpha-Hydroxy-19-norpregn-4-en-20-yn-3-one-2,2,4,6,6,10-d6

Cat. No. B3025749
CAS RN: 2376036-05-2
M. Wt: 304.5 g/mol
InChI Key: VIKNJXKGJWUCNN-CWFXCRECSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Norethindrone-d6 is widely used in scientific research, including:

Mechanism of Action

Norethindrone-d6, like its non-deuterated counterpart, exerts its effects by binding to progesterone receptors in target tissues. This binding leads to the activation or repression of specific genes involved in the regulation of the menstrual cycle, ovulation, and maintenance of pregnancy. The deuterium labeling does not alter the biological activity of the compound but enhances its stability and detection in analytical studies .

Similar Compounds:

    Norethindrone: The non-deuterated form used in contraceptives and hormone therapies.

    Norethindrone acetate: A derivative used in hormone replacement therapy.

    Ethynodiol diacetate: Another progestin with similar applications

Uniqueness: Norethindrone-d6 is unique due to its deuterium labeling, which provides enhanced stability and precision in analytical measurements. This makes it an invaluable tool in research and industrial applications where accurate quantification of norethindrone is required .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of norethindrone-d6 involves the incorporation of deuterium atoms into the norethindrone molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure selective deuteration at specific positions on the molecule .

Industrial Production Methods: Industrial production of norethindrone-d6 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve consistent and high-yield deuteration. The final product undergoes rigorous purification and quality control to ensure its suitability for analytical applications .

Chemical Reactions Analysis

Types of Reactions: Norethindrone-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,12,15-18,22H,4-11H2,2H3/t15-,16+,17+,18-,19-,20-/m0/s1/i4D2,5D2,12D,15D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKNJXKGJWUCNN-CWFXCRECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4(C#C)O)C)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17alpha-Hydroxy-19-norpregn-4-en-20-yn-3-one-2,2,4,6,6,10-d6
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17alpha-Hydroxy-19-norpregn-4-en-20-yn-3-one-2,2,4,6,6,10-d6
Reactant of Route 3
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17alpha-Hydroxy-19-norpregn-4-en-20-yn-3-one-2,2,4,6,6,10-d6
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17alpha-Hydroxy-19-norpregn-4-en-20-yn-3-one-2,2,4,6,6,10-d6
Reactant of Route 5
Reactant of Route 5
17alpha-Hydroxy-19-norpregn-4-en-20-yn-3-one-2,2,4,6,6,10-d6
Reactant of Route 6
Reactant of Route 6
17alpha-Hydroxy-19-norpregn-4-en-20-yn-3-one-2,2,4,6,6,10-d6

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